tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13685077
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18F3NO3 |
|---|---|
| Molecular Weight | 269.26 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3 |
| Standard InChI Key | AAVVGFKIMWXYCG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate has the molecular formula C₁₁H₁₈F₃NO₃ and a molecular weight of 269.26 g/mol. Its IUPAC name, tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate, reflects the substitution pattern on the piperidine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F | |
| InChIKey | AAVVGFKIMWXYCG-UHFFFAOYSA-N | |
| PubChem CID | 130003366 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
The compound’s structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a hydroxyl group at C3, and a trifluoromethyl (-CF₃) group at C5 . The Boc group enhances solubility in organic solvents, while the -CF₃ group contributes to metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological therapeutics .
Synthesis and Optimization
General Synthetic Routes
The synthesis of tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves multi-step protocols common to Boc-protected piperidines:
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Piperidine Ring Formation: Cyclization of amino alcohols or reductive amination of ketones .
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Trifluoromethylation: Introduction of -CF₃ via Ullmann coupling or nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
A representative pathway from recent literature (Scheme 1) :
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Step 1: Methyl 3-methoxybenzoate (63a) undergoes Fisher esterification to yield methyl 3-methoxybenzoate (65a).
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Step 2: Cross-coupling with thiophenol introduces the sulfur-based linker.
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Step 3: BBr₃-mediated demethylation generates the hydroxyl group.
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Step 4: Boc protection finalizes the structure.
Pharmaceutical Applications and Biological Activity
MAGL Inhibition and Neuropharmacology
tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate demonstrates potent inhibition of monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling. Key findings from enzymatic assays :
| Compound | IC₅₀ (nM) | Selectivity (vs. FAAH, ABHD6) |
|---|---|---|
| 13 | 2.5 | >100-fold |
| 16 | 2.7 | >100-fold |
| JZL-184 (Control) | 8.0 | >50-fold |
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Mechanism: Reversible, non-covalent binding to MAGL’s catalytic serine residue (confirmed via dilution assays) .
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Selectivity: No activity against fatty acid amide hydrolase (FAAH) or α/β-hydrolase domain 6 (ABHD6) at 10 μM .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Position: Para-substitution on the pyridine ring (R2) maximizes potency (IC₅₀ = 2.5 nM) .
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Hydroxyl Group: Essential for hydrogen bonding with MAGL’s Thr91 and Asn93 residues .
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Boc Group: Enhances solubility without steric hindrance.
Comparative Analysis with Analogues
tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
This analogue (CAS 1312806-22-6) replaces the hydroxyl group with an amine :
| Property | Hydroxyl Derivative | Amino Derivative |
|---|---|---|
| Molecular Weight | 269.26 g/mol | 268.28 g/mol |
| LogP | 2.1 (predicted) | 1.8 (predicted) |
| MAGL IC₅₀ | 2.5 nM | Not reported |
The amino derivative may exhibit altered pharmacokinetics due to increased basicity, though biological data remain limited .
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